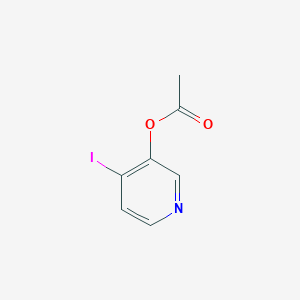

(4-iodopyridin-3-yl) acetate

CAS No.:

Cat. No.: VC14208525

Molecular Formula: C7H6INO2

Molecular Weight: 263.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6INO2 |

|---|---|

| Molecular Weight | 263.03 g/mol |

| IUPAC Name | (4-iodopyridin-3-yl) acetate |

| Standard InChI | InChI=1S/C7H6INO2/c1-5(10)11-7-4-9-3-2-6(7)8/h2-4H,1H3 |

| Standard InChI Key | IIGKXIBXMYABPX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=C(C=CN=C1)I |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(4-Iodopyridin-3-yl) acetate is systematically named as the acetic acid ester of 4-iodopyridin-3-ol. Its IUPAC name, acetic acid 4-iodopyridin-3-yl ester, reflects the substitution pattern on the pyridine ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 289473-46-7 | |

| Molecular Formula | C₇H₆INO₂ | |

| Molecular Weight | 263.03 g/mol | |

| SMILES Notation | CC(OC1=C(I)C=CN=C1)=O | |

| Exact Mass | 262.939 Da |

The iodine atom at the 4-position and the acetyloxy group at the 3-position create a steric and electronic profile conducive to nucleophilic substitution and cross-coupling reactions. The compound’s LogP (partition coefficient) of approximately 2.53 suggests moderate lipophilicity, which influences its solubility and reactivity in organic media.

Synthetic Methodologies

Direct Acetylation of 4-Iodopyridin-3-ol

The most straightforward route to (4-iodopyridin-3-yl) acetate involves the acetylation of 4-iodopyridin-3-ol using acetic anhydride or acetyl chloride. This reaction typically proceeds under mild conditions, with pyridine or DMAP (4-dimethylaminopyridine) serving as catalysts to enhance reaction efficiency . For example:

Yields for this method are generally high (>80%), though purification via column chromatography may be required to isolate the product from unreacted starting materials .

Alternative Pathways via Halogen Exchange

Applications in Pharmaceutical Research

Intermediate in Kinase Inhibitor Synthesis

(4-Iodopyridin-3-yl) acetate has been implicated in the synthesis of tyrosine kinase inhibitors, a class of therapeutics targeting cancers and metabolic disorders. In a 2009 study, researchers utilized iodopyridine esters as precursors to indole-based lactams, which are structural motifs in kinase inhibitors . The iodine atom’s presence facilitates cross-coupling reactions to append aromatic or heterocyclic moieties critical for target binding .

| Hazard Category | Precautionary Measures | Code |

|---|---|---|

| Skin Irritation | Wear protective gloves and clothing; wash after handling | P280 |

| Eye Damage | Use face shields and eye protection | P305+P351 |

| Environmental Toxicity | Avoid release into waterways; use closed systems | P273 |

Regulatory and Industrial Status

Regulatory Compliance

Future Research Directions

Expanding Synthetic Utility

Further exploration of (4-iodopyridin-3-yl) acetate in metal-catalyzed reactions (e.g., Buchwald-Hartwig amination) could unlock novel pharmacophores. Its iodine atom’s susceptibility to displacement makes it a candidate for late-stage functionalization in drug candidates .

Toxicological Profiling

Comprehensive studies on the compound’s acute and chronic toxicity are needed to establish occupational exposure limits. In vitro assays assessing genotoxicity and endocrine disruption potential would enhance safety protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume